A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Hexan-2-yl)benzene (2-Phenylhexane)
This technical guide provides a detailed examination of the aromatic hydrocarbon 2-Phenylhexane, with a focus on its chemical properties, synthesis, and applications. The information is tailored for professionals in research and development, particularly in the chemical and pharmaceutical industries.
Nomenclature and Structure
The compound commonly known as 2-Phenylhexane is systematically named (Hexan-2-yl)benzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is classified as an aromatic hydrocarbon.[1] The structure consists of a hexane (B92381) chain attached to a benzene (B151609) ring at the second carbon position.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of 2-Phenylhexane is presented below. This data is crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ | [1][3] |
| Molar Mass | 162.276 g·mol⁻¹ | [1][2] |
| Density | 0.858 - 0.861 g/mL | [1][4] |
| Boiling Point | 208 °C | [4] |
| Refractive Index | 1.490 | [4] |
| CAS Number | 6031-02-3 | [1][2] |
| InChIKey | CYBSWFUWEZFKNJ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCCCC(C)C1=CC=CC=C1 | [1][3] |
| Kovats Retention Index | Standard non-polar: 1182 | [2] |
Spectroscopic Information:
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Mass Spectrometry (GC-MS): Key mass-to-charge ratios (m/z) are observed at 105 (top peak), 91 (2nd highest), and 27 (3rd highest).[2]
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NMR Spectroscopy: ¹³C NMR spectral data is available.[2]
-
Infrared (IR) Spectroscopy: FTIR spectra have been recorded.[2]
Synthesis Protocols
2-Phenylhexane is primarily synthesized via Friedel-Crafts alkylation.[1] This can be achieved through several catalyst systems. Below are detailed experimental protocols based on established methodologies.
General Friedel-Crafts Alkylation
This is a common method for producing 2-Phenylhexane.[1]
-
Reactants: Benzene and either 1-chlorohexane (B165106) or 1-hexene.
-
Catalyst: A Lewis acid such as Aluminum chloride (AlCl₃) or other acid catalysts like antimony pentafluoride, scandium(III) triflate, or phosphoric acid.[1]
-
General Procedure:
-
The Lewis acid catalyst is suspended in an excess of benzene under anhydrous conditions.
-
1-chlorohexane (or 1-hexene) is added dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling to control the temperature.
-
The reaction mixture is stirred for a specified period until completion.
-
The reaction is quenched by carefully pouring the mixture over ice and water, followed by the addition of hydrochloric acid to dissolve the aluminum salts.
-
The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., MgSO₄).
-
The final product is purified by fractional distillation.
-
Zeolite-Catalyzed Alkylation of Benzene with n-Hexane
A more selective and environmentally conscious method involves the direct alkylation of benzene with n-hexane using modified zeolite catalysts.[5]
-
Catalyst: Bimetallic Ga- and Pt-modified ZSM-5 zeolite (e.g., 2 wt% Pt/H-GafZSM5).[5]
-
Experimental Setup:
-
The catalyst (e.g., 2 wt% Pt/H-GafZSM5) is prepared by incorporating Gallium into the zeolite framework, followed by loading with Platinum via incipient wetness impregnation or ion exchange.[5]
-
The catalyst is activated in situ by reduction at 400 °C in a hydrogen flow.[5]
-
A mixture of benzene and n-hexane is fed into a fixed-bed reactor containing the activated catalyst.
-
The reaction is carried out at elevated temperatures and pressures.
-
The product stream is cooled, and the components are separated and analyzed, typically by gas chromatography, to determine conversion and selectivity.
-
-
Results: This method can achieve up to 93% selectivity for alkylation products, with over 95% of that being 2-phenylhexane.[5]
Caption: Zeolite-catalyzed synthesis workflow for 2-Phenylhexane.
Applications and Relevance in Drug Development
Primary Industrial Application: Surfactants
The primary application of 2-Phenylhexane is as an intermediate in the production of linear alkylbenzene sulfonates (LAS).[5] Phenylalkanesulfonates derived from 2-phenylalkanes exhibit a high degree of biodegradability (over 90%), making them environmentally friendly surfactants for detergents.[5] The position of the phenyl group is critical, with the 2-position conferring the best biodegradability.[5]
Caption: Logical pathway from 2-Phenylhexane to biodegradable detergents.
Role in Drug Design and Development
While 2-Phenylhexane itself is not typically an active pharmaceutical ingredient, the strategic use and replacement of the phenyl ring it contains are central concepts in modern medicinal chemistry.
-
Bioisosterism: The phenyl group is a common motif in many drugs but can contribute to poor physicochemical properties like low solubility and metabolic instability.[6][7] A key strategy in drug development, termed "escape from flatland," involves replacing flat aromatic rings (like the one in 2-phenylhexane) with saturated, three-dimensional bioisosteres.[6][8] This can improve properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[6][7][8]
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Scaffolding: The alkylbenzene structure can serve as a non-polar scaffold to which pharmacophoric elements are attached. Understanding the metabolic pathways of simple alkylbenzenes is important for predicting the metabolism of more complex drug candidates that contain this moiety.
Currently, there is limited publicly available research detailing specific biological activities or signaling pathway interactions for 2-Phenylhexane itself. Its relevance to the drug development field is primarily as a reference compound for physicochemical properties and as a structural component whose characteristics (e.g., lipophilicity, metabolic profile) inform the design of more complex molecules. Researchers may use it in foundational studies to understand how a simple alkylbenzene interacts with biological membranes or metabolic enzymes.[9]
References
- 1. 2-Phenylhexane - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylhexane | C12H18 | CID 22385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-phenylhexane - Wikidata [wikidata.org]
- 4. 2-phenylhexane [stenutz.eu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
